molecular formula C18H18N2O4S B3572372 2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3572372
M. Wt: 358.4 g/mol
InChI Key: YQPCCYJHKNQCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzylsulfanyl group and a trimethoxyphenyl group attached to the oxadiazole ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with benzyl halides. The general synthetic route can be summarized as follows:

    Formation of Hydrazide: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.

    Cyclization: The hydrazide is then cyclized with carbon disulfide in the presence of a base such as potassium hydroxide to form the oxadiazole ring.

    Substitution: The resulting oxadiazole is reacted with benzyl halide (e.g., benzyl chloride) in the presence of a base like sodium hydride to introduce the benzylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzylsulfanyl and trimethoxyphenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-5-phenyl-1,3,4-oxadiazole: Lacks the trimethoxy groups, which may affect its biological activity.

    2-(Methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: Contains a methylsulfanyl group instead of a benzylsulfanyl group, which may alter its chemical reactivity and biological properties.

    2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Has a single methoxy group, which may result in different pharmacological effects.

Uniqueness

The unique combination of the benzylsulfanyl and trimethoxyphenyl groups in 2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole contributes to its distinct chemical and biological properties. The trimethoxyphenyl group can enhance its solubility and bioavailability, while the benzylsulfanyl group can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-21-14-9-13(10-15(22-2)16(14)23-3)17-19-20-18(24-17)25-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPCCYJHKNQCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(Benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.